N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a 1H-imidazole core substituted at positions 1, 2, and 5. Key structural elements include:
- Hydroxymethyl substituent at position 5: Enhances polarity and hydrogen-bonding capacity.
- Methylcarbamoylmethyl group at position 1: Introduces carbamate functionality, influencing metabolic stability and solubility.
Properties
IUPAC Name |
2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-12-4-6-13(7-5-12)20-16(24)11-25-17-19-8-14(10-22)21(17)9-15(23)18-2/h4-8,22H,3,9-11H2,1-2H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRKMLIDSCZCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The hydroxymethyl group is introduced through a hydroxymethylation reaction, while the ethylphenyl group is added via an alkylation reaction. The final step involves the formation of the acetamide linkage through a condensation reaction with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The ethylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include carboxylic acids, dihydroimidazole derivatives, and substituted ethylphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Functional Group Impact on Activity
- Hydroxymethyl vs. Nitro Groups : The hydroxymethyl group in the target compound may reduce mutagenic risks compared to nitro-substituted analogs like those in , which showed lower mutagenicity than metronidazole but retained antiparasitic activity .
- Methylcarbamoylmethyl vs. Sulfonyl/Sulfinyl Groups : The carbamate group in the target compound could improve metabolic stability over sulfonyl/sulfinyl analogs (e.g., ), which are prone to redox-dependent inactivation .
- 4-Ethylphenyl vs. Halogenated Phenyl : The ethyl group may enhance lipophilicity and membrane permeability relative to chlorophenyl or fluorophenyl analogs (e.g., and ), which prioritize electronic effects for target binding .
Pharmacological Potential
- Anticancer/Antitumor Activity : The benzo[d]imidazole analog in (compound 29) demonstrated anticancer activity, suggesting the imidazole-acetamide scaffold’s relevance in oncology. The target compound’s hydroxymethyl group may modulate kinase inhibition efficacy, akin to Raf kinase inhibitors in .
- Antimicrobial Activity : highlights the importance of nitro and sulfonyl groups for antiparasitic activity. The target compound’s absence of nitro groups may limit this application but could reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
